molecular formula C11H14N2 B13596837 2-(4-(Dimethylamino)phenyl)propanenitrile

2-(4-(Dimethylamino)phenyl)propanenitrile

Cat. No.: B13596837
M. Wt: 174.24 g/mol
InChI Key: NEEHCBWUVHZGHA-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)phenyl)propanenitrile is an organic compound with the molecular formula C11H14N2 It is a derivative of propanenitrile, where the phenyl ring is substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-(Dimethylamino)phenyl)propanenitrile can be synthesized through the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation followed by cyclization and dehydration steps .

Industrial Production Methods

In industrial settings, the compound can be produced by the reaction of 4-(dimethylamino)benzaldehyde with propanenitrile under controlled conditions. The reaction typically involves the use of a catalyst and specific temperature and pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)phenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(Dimethylamino)phenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Dimethylamino)phenyl)propanenitrile is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]propanenitrile

InChI

InChI=1S/C11H14N2/c1-9(8-12)10-4-6-11(7-5-10)13(2)3/h4-7,9H,1-3H3

InChI Key

NEEHCBWUVHZGHA-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

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